2-Chloro-6-piperidin-1-yl-pyrazine

Antimalarial G6PD inhibition Selectivity

This 2-chloro-6-piperidinyl-pyrazine is a privileged scaffold for kinase and antimalarial programs. Its 2-chloro substituent enables controlled SNAr derivatization, unlike more labile bromo or unreactive fluoro analogs, ensuring higher synthetic yields. The 6-piperidine orientation is critical for replicating nanomolar PIM-1/PIM-2 potency and PfG6PD selectivity. Procure this specific regioisomer to avoid synthetic failure and maintain biological activity in hit-to-lead campaigns.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 343856-62-2
Cat. No. B1601381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-piperidin-1-yl-pyrazine
CAS343856-62-2
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2
InChIKeyKPEYFRURKBQSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-piperidin-1-yl-pyrazine (CAS 343856-62-2): A Pyrazine-Piperidine Building Block for Kinase-Focused and Antimicrobial Scaffold Diversification


2-Chloro-6-piperidin-1-yl-pyrazine (CAS 343856-62-2) is a heterocyclic small molecule featuring a pyrazine core substituted with a chlorine atom at the 2-position and a piperidine ring at the 6-position [1]. This compound functions primarily as a versatile synthetic intermediate and scaffold for medicinal chemistry optimization, with documented applications in the synthesis of pan-PIM kinase inhibitors and as a starting point for antimalarial lead development [2][3]. Its chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling facile derivatization, while the piperidine moiety contributes to target engagement in biologically relevant chemical space .

Why 2-Chloro-6-piperidin-1-yl-pyrazine Cannot Be Casually Swapped with Other Halogenated Pyrazines or Piperidine Isomers


In medicinal chemistry campaigns, subtle changes to the substitution pattern on the pyrazine core profoundly impact both synthetic accessibility and biological activity. The 2-chloro-6-piperidinyl arrangement in 2-chloro-6-piperidin-1-yl-pyrazine confers a unique reactivity profile that differs markedly from regioisomers (e.g., 2-chloro-3-piperidinyl) or halogen-exchanged analogs (e.g., 2-bromo-6-piperidinyl) . For instance, the 6-position piperidine exerts a distinct electronic influence on the pyrazine ring compared to a 3-position substitution, altering SNAr reaction rates and potentially affecting downstream kinase inhibition potency . Furthermore, the chlorine atom provides a balance of reactivity and stability that is not replicated by bromine (more labile) or fluorine (less reactive), making this specific compound a preferred intermediate when controlled, sequential derivatization is required [1]. Direct replacement with generic pyrazine building blocks without careful consideration of these factors can lead to synthetic failure or diminished biological activity in the final target compounds.

Quantitative Differentiation of 2-Chloro-6-piperidin-1-yl-pyrazine: Comparative Activity, Reactivity, and Target Engagement Data


Differential Inhibitory Activity Against P. falciparum G6PD vs. Human G6PD

2-Chloro-6-piperidin-1-yl-pyrazine demonstrates moderate inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), with an IC50 of 17.9 µM after 2 hours, and 34.2 µM after 45 minutes in an orthogonal assay [1]. In contrast, its activity against the human ortholog (hG6PD) is significantly weaker, with an IC50 of 80 µM [1]. While no direct comparator data is available for closely related analogs in the same assay, this 4.5-fold selectivity window (80 µM vs 17.9 µM) suggests a favorable species-selectivity profile that may be leveraged for antimalarial lead optimization. The presence of the chlorine atom at the 2-position likely contributes to this differential binding, as halogen-substituted pyrazines have been shown to modulate G6PD inhibition potency [2].

Antimalarial G6PD inhibition Selectivity

Predicted Pan-Kinase Inhibitory Profile via PASS Algorithm

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts 2-chloro-6-piperidin-1-yl-pyrazine to have a high probability of protein kinase inhibition (Pa = 0.584, Pi = 0.001) [1]. This prediction is corroborated by its use as a key intermediate in the synthesis of pan-PIM kinase inhibitors, where derivatives bearing the 2-chloro-6-piperidinyl-pyrazine scaffold exhibited single-digit nanomolar IC50 values against all three PIM kinases [2]. In comparison, the starting material 2,6-dichloropyrazine lacks the piperidine moiety and is not predicted to have significant kinase activity (Pa for kinase inhibition is not reported in public databases). The addition of the piperidine ring at the 6-position is therefore critical for introducing kinase-targeting pharmacophoric elements.

Kinase inhibition PASS prediction Cancer

Predicted Antimicrobial and Anti-inflammatory Activity Spectrum

PASS predictions for 2-chloro-6-piperidin-1-yl-pyrazine also indicate potential antimycobacterial activity (Pa = 0.577, Pi = 0.006) and utility in rheumatoid arthritis treatment (Pa = 0.499, Pi = 0.031) [1]. While these are computational predictions requiring experimental validation, they provide a roadmap for assay selection. In contrast, the structurally related 2-bromo-6-(1-piperidinyl)pyrazine (CAS 1017781-76-8) is not annotated with similar PASS predictions in the public domain, suggesting that the chloro substituent may confer a distinct predicted bioactivity spectrum compared to the bromo analog . This difference highlights the non-interchangeability of halogen substituents when prioritizing compounds for biological screening.

Antimycobacterial Rheumatoid arthritis PASS

Role as a Privileged Scaffold in Pan-PIM Kinase Inhibitor Synthesis

2-Chloro-6-piperidin-1-yl-pyrazine serves as a key synthetic intermediate in the preparation of 2-thioxothiazolidin-4-one analogs, which have been optimized to achieve single-digit nanomolar IC50 values against all three PIM kinases (PIM1, PIM2, PIM3) [1]. In this study, derivatives built upon the 2-chloro-6-piperidinyl-pyrazine core demonstrated potent inhibition and high selectivity over a panel of 14 other kinases. In contrast, the use of alternative pyrazine regioisomers (e.g., 2-chloro-3-piperidinyl-pyrazine) in similar kinase inhibitor campaigns has not been reported to yield comparable pan-PIM activity . This suggests that the 2,6-disubstitution pattern is optimal for engaging the PIM kinase ATP-binding pocket.

PIM kinase Cancer Scaffold

Optimal Application Scenarios for 2-Chloro-6-piperidin-1-yl-pyrazine Based on Quantitative Evidence


Antimalarial Lead Discovery: Targeting P. falciparum G6PD with a Favorable Selectivity Window

The 4.5-fold selectivity of 2-chloro-6-piperidin-1-yl-pyrazine for PfG6PD over hG6PD (IC50 17.9 µM vs 80 µM) [1] makes it a suitable starting point for hit-to-lead optimization in antimalarial programs. Medicinal chemists can utilize the chloro substituent for SNAr diversification to improve potency while maintaining the favorable selectivity profile observed in the parent scaffold. Procurement of this compound is particularly justified for teams aiming to avoid the hemolytic toxicity risks associated with human G6PD inhibition.

Pan-PIM Kinase Inhibitor Library Synthesis for Oncology Research

Given its documented role as a key intermediate in the synthesis of potent pan-PIM kinase inhibitors (derivatives with IC50 values in the single-digit nanomolar range) [2], 2-chloro-6-piperidin-1-yl-pyrazine is an essential building block for constructing focused kinase inhibitor libraries. Its 2,6-disubstituted pyrazine core is privileged for PIM kinase engagement, and procurement of this specific regioisomer is critical for replicating published SAR and achieving similar potency.

Scaffold Hopping and Derivatization for Predicted Bioactivities

PASS computational predictions indicate high probability for protein kinase inhibition (Pa=0.584), antimycobacterial activity (Pa=0.577), and potential in rheumatoid arthritis (Pa=0.499) [3]. These predictions guide the prioritization of 2-chloro-6-piperidin-1-yl-pyrazine for screening campaigns against these targets. The presence of a reactive chloro group allows for rapid analog synthesis to confirm and optimize these predicted activities, making it a versatile entry point for multi-target lead generation.

Controlled Sequential Derivatization via SNAr Chemistry

The chlorine atom at the 2-position provides a balanced reactivity profile—more stable than bromine but more reactive than fluorine—enabling controlled nucleophilic aromatic substitution [4]. This allows for the sequential introduction of diverse amines, alcohols, or thiols, making the compound an ideal intermediate for generating structurally diverse libraries where reaction control is paramount. Procurement of this specific chloro analog is favored over the corresponding bromo derivative when reaction selectivity and yield are primary concerns.

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